3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
Overview
Description
3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that features a triazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This multicomponent reaction is regioselective and allows for the efficient construction of the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and scalable reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazolopyrimidine core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Agrochemistry: The compound is used in the development of agrofungicides and herbicides.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
3-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-methylsulfanyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-10-13-6-4-9(16(10)15-11)8-3-2-5-12-7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJKQQRQRJWIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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